molecular formula C8H7ClN2O B8660869 4-chloro-6-ethoxypyridine-3-carbonitrile

4-chloro-6-ethoxypyridine-3-carbonitrile

Cat. No.: B8660869
M. Wt: 182.61 g/mol
InChI Key: ANDSKUFJKSMUEH-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxypyridine-3-carbonitrile is a pyridine derivative featuring a chloro substituent at position 4, an ethoxy group at position 6, and a cyano group at position 3. This compound belongs to a class of heterocyclic carbonitriles, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. The ethoxy group enhances solubility in organic solvents, while the chloro and cyano groups contribute to electrophilic reactivity, enabling cross-coupling reactions and nucleophilic substitutions .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

4-chloro-6-ethoxypyridine-3-carbonitrile

InChI

InChI=1S/C8H7ClN2O/c1-2-12-8-3-7(9)6(4-10)5-11-8/h3,5H,2H2,1H3

InChI Key

ANDSKUFJKSMUEH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

The preparation of 4-chloro-6-ethoxypyridine-3-carbonitrile typically involves multi-step synthetic routes. One common method includes the reaction of 4-chloro-6-ethoxy-2-methylpyridine with a suitable nitrile source under specific conditions. The reaction is usually carried out in the presence of a base and an organic solvent, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

4-chloro-6-ethoxypyridine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-6-ethoxypyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-6-ethoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-chloro-6-ethoxypyridine-3-carbonitrile are best understood through comparison with related pyridinecarbonitriles. Key differences in substituent positions, electronic effects, and applications are summarized below:

Table 1: Comparative Analysis of Pyridinecarbonitrile Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Reference
This compound Cl (4), OEt (6), CN (3) C₈H₇ClN₂O 182.61 (calculated) Pharmaceutical intermediates
2-Chloro-6-ethylpyridine-3-carbonitrile Cl (2), Et (6), CN (3) C₈H₇ClN₂ 166.61 Drug candidates, materials science
4-Chloro-6-formylpyridine-3-carbonitrile Cl (4), CHO (6), CN (3) C₇H₃ClN₂O 166.56 Reactive intermediate for aldehydes
6-(2-Chlorophenyl)-2-ethoxynicotinonitrile OEt (2), Cl-Ph (6), CN (3) C₁₄H₁₀ClN₂O 257.70 Ligand synthesis, agrochemicals
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile Cl-Ph (6), Cl₂-PhO (2), CF₃ (4), CN (3) C₂₀H₁₀Cl₃F₃N₂O 464.67 Bioactive molecules (antimicrobial)

Key Observations:

Substituent Effects on Reactivity

  • The ethoxy group in this compound (OEt) is less electron-withdrawing than the trifluoromethyl group (CF₃) in the compound from , which reduces electrophilicity at position 6 but improves solubility.
  • The formyl group (CHO) in provides a reactive site for condensation reactions, whereas the ethyl group (Et) in offers steric bulk, affecting binding in drug-receptor interactions.

Positional Isomerism

  • Moving the chloro group from position 4 (target compound) to position 2 (as in ) alters the electronic distribution of the pyridine ring, influencing regioselectivity in cross-coupling reactions.

The cyano group universally enables further functionalization, such as conversion to carboxylic acids or amines .

Research Findings and Trends

  • Synthetic Utility : Chloropyridinecarbonitriles are frequently synthesized via POCl₃-mediated chlorination of hydroxy precursors, as demonstrated in . Ethoxy groups are introduced via nucleophilic substitution of chloro intermediates under basic conditions.
  • Biological Relevance : Derivatives with trifluoromethyl or aryl groups (e.g., ) show promise in antimicrobial and anticancer research, whereas simpler analogs like the target compound are often intermediates in kinase inhibitor synthesis.
  • Material Science : The ethoxy group’s polarity makes this compound a candidate for designing liquid crystals or organic semiconductors .

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